molecular formula C10H17F3N2O2S B6444860 N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549010-63-9

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6444860
CAS No.: 2549010-63-9
M. Wt: 286.32 g/mol
InChI Key: DFIVQIMUACTRJH-UHFFFAOYSA-N
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Description

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide is a chemical compound characterized by its unique structure, which includes a trifluoroethyl group attached to a piperidin-3-yl ring, further linked to a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidin-3-yl core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent introduction of the trifluoroethyl group and cyclopropanesulfonamide moiety requires specific reagents and reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatographic and spectroscopic analyses, are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoroethyl group, which can impact the reactivity and selectivity of the compound.

Common Reagents and Conditions: Oxidation reactions may involve reagents such as hydrogen peroxide or metal catalysts, while reduction reactions can be carried out using reducing agents like lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups. These products can be further utilized in various applications, such as the development of new pharmaceuticals or materials.

Scientific Research Applications

Chemistry: In the field of chemistry, N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide serves as a valuable intermediate for the synthesis of more complex molecules

Biology: Biologically, this compound has shown potential as a modulator of various biological targets. Its interaction with enzymes and receptors can lead to the development of new therapeutic agents for treating diseases.

Medicine: In medicine, this compound is being explored for its pharmacological properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of pain management and inflammation.

Industry: Industrially, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide include N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride and 2,2,2-trifluoroethyl acetate. These compounds share the trifluoroethyl group but differ in their core structures and functional groups.

Uniqueness: this compound stands out due to its unique combination of the trifluoroethyl group and the cyclopropanesulfonamide moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2S/c11-10(12,13)7-15-5-1-2-8(6-15)14-18(16,17)9-3-4-9/h8-9,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIVQIMUACTRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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